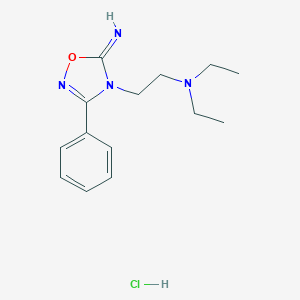

4-(4-Fluorophenyl)oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Fluorophenyl)oxazol-2-amine” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)oxazol-2-amine” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)oxazol-2-amine” include a solid form and a molecular weight of 194.229 Da .

Aplicaciones Científicas De Investigación

Medical Applications: FLT3 Inhibition for Acute Myeloid Leukemia (AML) Treatment

4-(4-Fluorophenyl)oxazol-2-amine: derivatives have been investigated for their potential as FLT3 inhibitors, which are promising candidates for the treatment of AML. Specifically, these compounds have shown efficacy in inhibiting the activities of FLT3 and mutated FLT3 in cell-free kinase assays and in Molm-13 and MV4-11 cells. They also inhibited the proliferation of FLT3-ITD+ AML cells and increased apoptosis .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Fluorophenyl)oxazol-2-amine is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

The compound inhibits the activities of FLT3 and mutated FLT3 in a cell-free kinase assay . This inhibition likely results from the compound’s interaction with the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the protein’s substrate and thus blocking the signal transduction pathway .

Biochemical Pathways

The inhibition of FLT3 affects the downstream signal transduction pathways that are critical for the survival and proliferation of certain types of cells . This can lead to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight (17816 g/mol ) and its structure suggest that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol and a balanced hydrophilic-lipophilic profile are generally well-absorbed .

Result of Action

The inhibition of FLT3 by 4-(4-Fluorophenyl)oxazol-2-amine can lead to the suppression of cell proliferation and the induction of apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive FLT3 signaling, such as acute myeloid leukemia (AML) .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTIKVAJAUKENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)oxazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)